molecular formula C9H19ClN2 B2952517 1-(2-Chloroethyl)-4-isopropylpiperazine CAS No. 722491-42-1

1-(2-Chloroethyl)-4-isopropylpiperazine

Cat. No.: B2952517
CAS No.: 722491-42-1
M. Wt: 190.72
InChI Key: QXLMHPKZTQGKHR-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-isopropylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a 2-chloroethyl group and an isopropyl group attached to the piperazine ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-4-isopropylpiperazine typically involves the reaction of 1-(2-chloroethyl)piperazine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The starting materials are fed into the reactor continuously, and the product is collected at the outlet. The reaction conditions, such as temperature, pressure, and flow rates, are optimized to achieve maximum efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted piperazines with various functional groups.

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Ethyl-substituted piperazines.

Scientific Research Applications

1-(2-Chloroethyl)-4-isopropylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-isopropylpiperazine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This can result in the disruption of cellular processes and ultimately cell death. The compound’s ability to form covalent bonds with biological targets makes it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)piperazine: Lacks the isopropyl group, making it less hydrophobic.

    4-Isopropylpiperazine: Lacks the chloroethyl group, reducing its reactivity.

    Bis(2-chloroethyl)amine: Contains two chloroethyl groups, increasing its reactivity and potential toxicity.

Uniqueness

1-(2-Chloroethyl)-4-isopropylpiperazine is unique due to the presence of both the chloroethyl and isopropyl groups, which confer distinct chemical and biological properties. The chloroethyl group enhances its reactivity, while the isopropyl group increases its hydrophobicity, potentially improving its ability to interact with biological membranes and targets.

This compound’s unique combination of functional groups makes it a valuable tool in chemical synthesis and a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

1-(2-chloroethyl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN2/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLMHPKZTQGKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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